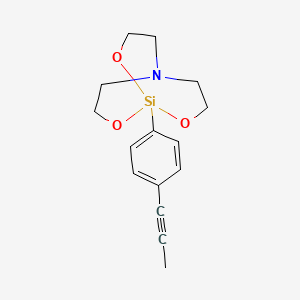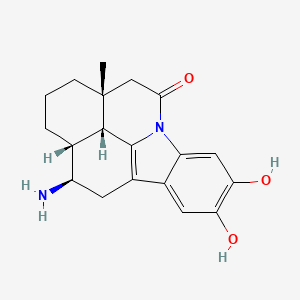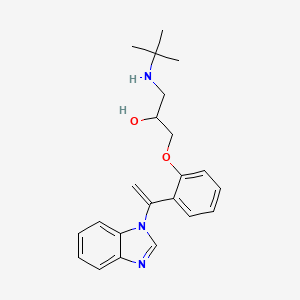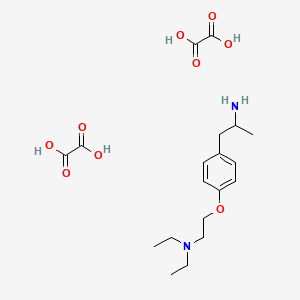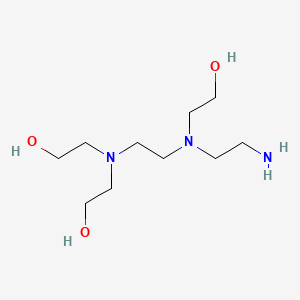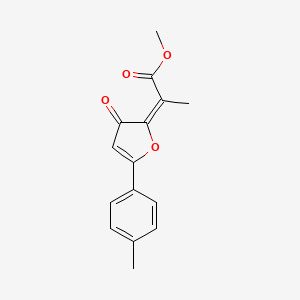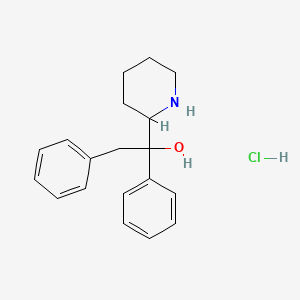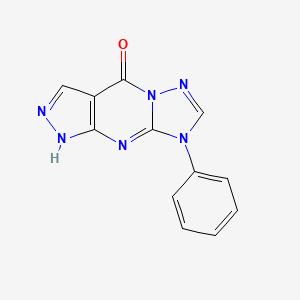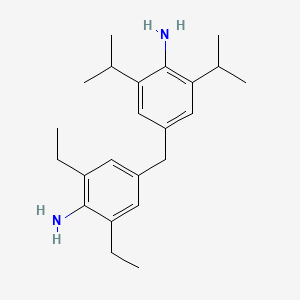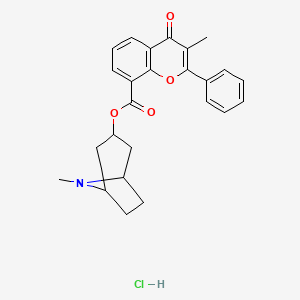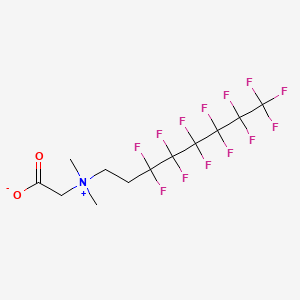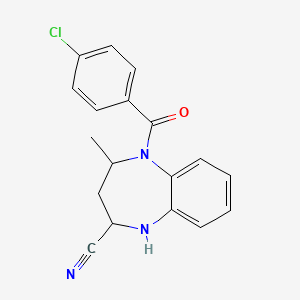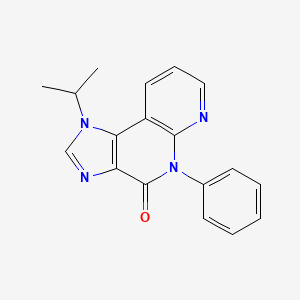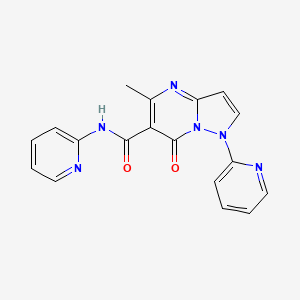
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-N,1-di-2-pyridinyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazolo(1,5-a)pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-N,1-di-2-pyridinyl- is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This class of compounds is known for its significant impact in medicinal chemistry and material science due to its unique structural properties and versatile applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
Industrial production methods for pyrazolo[1,5-a]pyrimidines are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidines undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidines have a wide range of scientific research applications, including:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Serve as probes for studying biological processes due to their fluorescent properties.
Medicine: Exhibit potential as antitumor agents, enzymatic inhibitors, and central nervous system agents
Industry: Utilized in the development of materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidines involves their interaction with specific molecular targets and pathways. For instance, they can act as enzymatic inhibitors by binding to active sites of enzymes, thereby blocking their activity . Additionally, their antitumor activity is attributed to their ability to interfere with cellular processes essential for cancer cell survival .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
Pyrazolo[1,5-a]pyrimidine-6-carboxamide, 1,7-dihydro-5-methyl-7-oxo-N,1-di-2-pyridinyl- stands out due to its unique structural features that allow for versatile modifications and its significant potential in medicinal chemistry and material science .
Properties
CAS No. |
87948-87-6 |
|---|---|
Molecular Formula |
C18H14N6O2 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
5-methyl-7-oxo-N,1-dipyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C18H14N6O2/c1-12-16(17(25)22-13-6-2-4-9-19-13)18(26)24-15(21-12)8-11-23(24)14-7-3-5-10-20-14/h2-11H,1H3,(H,19,22,25) |
InChI Key |
OGURGJWGEALFID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)C=CN2C3=CC=CC=N3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


